Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

K-Ras G12C inhibition X-ray crystallography covalent inhibitor design

Researchers targeting K-Ras(G12C) require the validated glycinate ester precursor for inhibitor 9 synthesis (CAS 1469337-91-4), an allosteric inhibitor achieving 100% covalent target modification at 10 µM in vitro. This compound resolves key supply bottlenecks: • Direct precursor for K-Ras(G12C) inhibitor 9 via amide coupling; X-ray validated (PDB 4LYJ) for allosteric pocket occupancy • Unique 4-Cl-5-I-2-MeO halogenation pattern enables SAD/MAD phasing and radioiodination (I-123/124/125) for SPECT/PET probe development • Ethyl ester enables selective LiOH hydrolysis to carboxylic acid (CAS 1508278-51-0) for alternative coupling strategies Supplied at ≥95% purity. Sealed dry storage at RT. Research-use only.

Molecular Formula C11H13ClINO3
Molecular Weight 369.58 g/mol
CAS No. 1508278-50-9
Cat. No. B1408618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate
CAS1508278-50-9
Molecular FormulaC11H13ClINO3
Molecular Weight369.58 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=CC(=C(C=C1OC)Cl)I
InChIInChI=1S/C11H13ClINO3/c1-3-17-11(15)6-14-9-5-8(13)7(12)4-10(9)16-2/h4-5,14H,3,6H2,1-2H3
InChIKeyIAGREPMOCBHTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((4-Chloro-5-Iodo-2-Methoxyphenyl)amino)acetate: Procurement Overview


Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate (CAS 1508278-50-9) is a glycinate ester derivative bearing a 4-chloro-5-iodo-2-methoxyphenyl pharmacophore, with a molecular formula of C11H13ClINO3 and a molecular weight of 369.58 g/mol . The compound is supplied commercially at purities of 95-98% and is recommended for storage under sealed, dry conditions at room temperature to prevent degradation . Its identity as an intermediate rather than a final active pharmaceutical ingredient is reflected in its procurement status: the compound is offered as a research-use-only building block by multiple suppliers and serves as a precursor in the synthesis of bioactive molecules targeting specific enzymes and receptors .

1 K-Ras(G12C) allosteric inhibitor synthesis precursor
2 Ethyl ester enables direct amide coupling without activation
3 4-Chloro-5-iodo-2-methoxyphenyl pharmacophore for structure-guided design

Why This Compound Cannot Be Substituted


This compound is not a generic glycinate ester interchangeable with structurally related analogs. The ortho-methoxy group positions the iodo and chloro substituents in a precise 4,5-relationship on the phenyl ring, creating a halogenation pattern that cannot be replicated by mono-halogen or 3,4-substituted alternatives. This arrangement has been validated in X-ray crystallographic studies as a key determinant of binding site occupancy in the K-Ras(G12C) allosteric pocket [1]. Replacement with a bromo analog would not only alter the electron density and van der Waals profile of the halogenated region but would also eliminate the compound's utility as a heavy-atom derivative for X-ray phasing and as a radioiodination precursor for SPECT imaging agent development [2]. The ethyl ester functionality further distinguishes this compound from its carboxylic acid counterpart (CAS 1508278-51-0), conferring differential solubility and reactivity profiles essential for specific coupling reactions in medicinal chemistry workflows . Substitution with any alternative compromises both the stereoelectronic properties and the validated synthetic pathway for generating K-Ras(G12C) inhibitor scaffolds.

! Regioisomeric glycinate analogs may not occupy the K-Ras G12C allosteric pocket in the same validated orientation.
! Bromo-substituted analogs provide weaker anomalous scattering for X-ray phasing, limiting SAD/MAD utility.
! Carboxylic acid analog requires additional activation steps, altering coupling efficiency and synthetic route fidelity.

Comparative Evidence vs. Structural Analogs


Covalent Target Engagement: X-Ray Crystallography

The target compound serves as the essential glycinate precursor for synthesizing N-{1-[N-(4-chloro-5-iodo-2-methoxyphenyl)glycyl]piperidin-4-yl}ethenesulfonamide (K-Ras(G12C) inhibitor 9), which has been co-crystallized with the K-Ras G12C mutant protein and deposited in the Protein Data Bank under accession code 4LYJ with resolution data demonstrating precise binding site occupancy [1]. The 4-chloro-5-iodo-2-methoxyphenyl moiety occupies the allosteric pocket, with the iodo substituent making critical van der Waals contacts that stabilize the inhibitor-protein complex [1]. At 10 µM for 24 hours in vitro, the derived inhibitor 9 achieves 100% covalent modification of the K-Ras G12C protein [2]. In contrast, the carboxylic acid analog (CAS 1508278-51-0) cannot be directly coupled to the piperidinyl-ethenesulfonamide scaffold without additional activation steps, and its hydrolysis product would require re-esterification for incorporation into the validated synthesis route .

Covalent Target Engagement
Head-to-head
Ethyl ester enables direct synthesis of inhibitor 9; 100% protein modification at 10 µM (24 h)
Supports K-Ras(G12C) inhibitor development workflow
Crystallographically validated binding mode (PDB 4LYJ)
K-Ras G12C inhibition X-ray crystallography covalent inhibitor design structure-based drug discovery

Heavy-Atom Phasing: Iodo vs. Lighter Halogens

The target compound contains an iodine atom at the 5-position of the phenyl ring (atomic number 53, significant anomalous scattering at Cu Kα wavelength), whereas generic glycinate ester analogs lack this heavy atom or substitute it with lighter halogens. Iodine provides robust anomalous signal for single-wavelength anomalous diffraction (SAD) and multi-wavelength anomalous diffraction (MAD) phasing experiments [1]. The 4-chloro-5-iodo substitution pattern has been successfully employed in the crystal structure determination of K-Ras(G12C) inhibitor complexes (PDB 4LYJ), where the iodine atom contributed to electron density map interpretation and phase determination [2]. A bromo-substituted analog would exhibit weaker anomalous scattering (Br atomic number 35), and a chloro-only analog (Cl atomic number 17) provides negligible anomalous signal for phasing at typical X-ray wavelengths.

Heavy-Atom Phasing
Class-level
Iodine provides 4.5× greater anomalous scattering than Br and 9.7× than Cl at Cu Kα
Enables SAD/MAD phasing for structural biology
Anomalous signal comparison based on atomic properties
X-ray crystallography heavy-atom derivatization SAD/MAD phasing structural biology

Radioiodination Potential for SPECT Imaging

The 4-chloro-5-iodo-2-methoxyphenyl scaffold provides a site for radioiodination (I-123 for SPECT, I-124 for PET, I-125 for autoradiography, or I-131 for therapy), enabling development of imaging agents via isotope exchange or electrophilic substitution [1]. Published studies on structurally related iodo-substituted sigma receptor ligands demonstrate that the iodoaromatic moiety can be successfully radiolabeled to yield high-affinity SPECT imaging agents, with receptor binding affinities retained post-labeling [2]. In contrast, non-iodinated glycinate analogs (e.g., those lacking halogen or bearing only chlorine) cannot undergo radioiodination and are therefore unsuitable for SPECT or PET tracer development via iodine isotope incorporation. Chloro-only analogs may be amenable to F-18 labeling but require distinct radiochemistry infrastructure and provide different imaging resolution characteristics.

Radioiodination Potential
Class-level
Iodoaromatic scaffold enables direct radioiodination (I-123/I-124/I-125); non-iodinated analogs require redesign
Supports SPECT/PET tracer development research
Retained receptor affinity reported for related ligands
SPECT imaging radioiodination molecular imaging sigma receptor ligands

Lipophilicity and Reactivity: Ester vs. Acid

The target compound is an ethyl ester with a density of 1.7±0.1 g/cm³ and a boiling point of 410.7±45.0 °C at 760 mmHg . The ethyl ester moiety confers increased lipophilicity relative to the carboxylic acid analog (CAS 1508278-51-0), which bears a free carboxyl group and consequently exhibits lower logP and altered solubility characteristics . In medicinal chemistry contexts, the ester form may serve as a prodrug strategy where in vivo esterase-mediated hydrolysis releases the active carboxylic acid, or it may be directly employed in amide bond formation without the need for carboxylate activation. The carboxylic acid analog (MW 341.53 g/mol) requires coupling reagents and base for amide bond formation, whereas the ethyl ester can undergo direct aminolysis or be selectively hydrolyzed to the acid when desired .

Ester vs. Acid
Data to verify
Ethyl ester MW 369.58 g/mol; density 1.7±0.1 g/cm³; direct aminolysis possible
Formulation-context; may support coupling flexibility
Physicochemical data from supplier; confirm experimentally
medicinal chemistry physicochemical properties ester prodrug design membrane permeability

Substitution Pattern: 4-Chloro-5-Iodo-2-Methoxy vs. Regioisomers

The target compound features a specific 4-chloro-5-iodo-2-methoxy substitution pattern on the phenyl ring, which has been validated crystallographically as the optimal arrangement for occupying the allosteric binding pocket of K-Ras G12C [1]. The 2-methoxy group positions the N-glycinate chain for optimal geometry, while the 4-chloro and 5-iodo substituents make distinct van der Waals and potential halogen-bonding interactions within the hydrophobic pocket. Alternative halogenation patterns (e.g., 3-chloro-4-iodo, 4-chloro-3-iodo, or mono-halogenated analogs) would present different steric and electronic profiles, likely resulting in altered binding orientations or reduced occupancy. The 4,5-dihalogenation with mixed chlorine and iodine provides a unique combination of size, polarizability, and electron-withdrawing character that cannot be replicated by symmetrical dihalogenation (e.g., 4,5-dichloro or 4,5-diiodo).

Substitution Pattern
Class-level
4-Chloro-5-iodo-2-methoxy pattern validated in K-Ras G12C allosteric pocket (PDB 4LYJ)
Binding-site complementarity confirmed crystallographically
Alternative regioisomers lack structural validation
structure-activity relationship halogen bonding allosteric inhibitor design pharmacophore modeling

Application Scenarios


K-Ras(G12C) Allosteric Inhibitor Synthesis

The compound serves as the direct glycinate precursor for synthesizing N-{1-[N-(4-chloro-5-iodo-2-methoxyphenyl)glycyl]piperidin-4-yl}ethenesulfonamide (K-Ras(G12C) inhibitor 9, CAS 1469337-91-4), a validated allosteric inhibitor of the oncogenic K-Ras G12C mutant [1]. The ethyl ester undergoes amide bond formation with the piperidinyl-ethenesulfonamide scaffold to yield the final inhibitor, which achieves 100% covalent modification of the target protein at 10 µM in vitro [2]. This application is supported by X-ray crystallographic data (PDB 4LYJ) confirming that the 4-chloro-5-iodo-2-methoxyphenyl moiety occupies the allosteric pocket and makes critical contacts with the protein [1].

Heavy-Atom Derivative for X-Ray Phasing

The iodine atom (atomic number 53) in the 5-position provides strong anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) and multi-wavelength anomalous diffraction (MAD) phasing experiments [3]. The compound can be incorporated into protein-ligand complexes either directly or through its derived inhibitors, enabling experimental phase determination for structure-guided drug design programs targeting K-Ras and related GTPases. The validated use of this scaffold in PDB entry 4LYJ demonstrates its practical utility for crystallographic applications [1].

Radioiodinated SPECT Imaging Precursor

The presence of the iodine atom enables radioiodination via isotope exchange (I-123 for SPECT, I-124 for PET, I-125 for autoradiography) or electrophilic substitution methods [4]. Structurally related iodo-substituted sigma receptor ligands have been successfully radiolabeled and evaluated as SPECT imaging agents, demonstrating retention of receptor binding affinity post-labeling [5]. This compound provides a synthetic entry point for developing targeted molecular imaging probes that leverage the favorable nuclear properties of iodine radioisotopes.

Halogenated Glycinate Ester SAR Scaffold

The compound provides a versatile building block for structure-activity relationship (SAR) exploration in drug discovery programs targeting enzymes and receptors where halogenated aromatic moieties confer binding affinity . The ethyl ester functionality enables direct amide bond formation with amine-containing scaffolds, while the combination of electron-withdrawing chloro and polarizable iodo substituents creates a unique electronic profile at the phenyl ring . The ester can be selectively hydrolyzed using LiOH in THF/water to yield the corresponding carboxylic acid (CAS 1508278-51-0) when required for alternative coupling strategies .

Application
Selection Property
Validation Focus
K-Ras(G12C) inhibitor synthesis
Ethyl ester for direct amide coupling
Target engagement and crystallographic binding mode
Heavy-atom X-ray phasing
Iodo substituent for anomalous scattering
SAD/MAD phasing feasibility
SPECT imaging agent development
Radioiodination site
Radiolabeling efficiency and tracer binding
Halogenated SAR scaffold
4-Chloro-5-iodo-2-methoxy pharmacophore
Binding mode and ester hydrolysis control
Quote Request

Request a Quote for Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.